molecular formula C7H10ClN3OS B1598369 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 392244-44-9

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B1598369
M. Wt: 219.69 g/mol
InChI Key: CSNHGGCMBSRORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound with the molecular formula C<sub>7</sub>H<sub>10</sub>ClN<sub>3</sub>OS .

  • It belongs to the class of 1,3,4-thiadiazole derivatives .





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions. Detailed synthetic procedures can be found in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide consists of a thiadiazole ring and a chlorophenyl group.

    • The thiadiazole ring is a five-membered heterocyclic moiety with a sulfur and two nitrogen atoms.

    • The chlorophenyl group is attached to the thiadiazole ring.





  • Chemical Reactions Analysis



    • The compound may undergo various chemical reactions, including substitution, addition, or condensation reactions, depending on the reaction conditions and functional groups present.





  • Physical And Chemical Properties Analysis



    • Melting Point : Approximately 232°C .

    • IR Spectrum : Peaks observed at 3368 cm<sup>-1</sup> (N-H) , 3204 cm<sup>-1</sup> (N-H) , 1726 cm<sup>-1</sup> (C=O) , and others.

    • NMR Spectra : Peaks observed in 1H NMR and 13C NMR spectra.

    • Mass Spectra : Mass-to-charge ratio observed at m/z 400.02 .




  • Scientific Research Applications

    Antibacterial Activity

    • Scientific Field : Medicinal Chemistry
    • Application Summary : 1,3,4-thiadiazole derivatives have been studied for their antibacterial activity . They were synthesized and characterized using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .
    • Methods of Application : The antibacterial activity was screened for various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
    • Results or Outcomes : The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .

    Anti-Epileptic Agents

    • Scientific Field : Neuropharmacology
    • Application Summary : 1,3,4-thiadiazole derivatives have been investigated for their anticonvulsant properties . They have shown good potency as anticonvulsant agents which are highly effective and have less toxicity .
    • Methods of Application : The compound named {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one} was tested in scPTZ (100 mg/kg) and MES (50 mg/kg) tests .
    • Results or Outcomes : The compound showed 85.44% inhibition in both tests .

    Antifungal Activities

    • Scientific Field : Medicinal Chemistry
    • Application Summary : A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and showed good antifungal activities .
    • Methods of Application : The starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol were used in good yields with employing a convergent synthetic route .
    • Results or Outcomes : Some of the target compounds exhibited good antifungal activities .

    Antimicrobial Agents

    • Scientific Field : Medicinal Chemistry
    • Application Summary : A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .
    • Methods of Application : The antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .
    • Results or Outcomes : Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

    Anticonvulsant Agents

    • Scientific Field : Neuropharmacology
    • Application Summary : The compound named {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one} showed good potency as an anticonvulsant agent .
    • Methods of Application : The compound was tested in scPTZ (100 mg/kg) and MES (50 mg/kg) tests .
    • Results or Outcomes : The compound showed 85.44% inhibition in both tests .

    Vitamin B1 Synthesis

    • Scientific Field : Biochemistry
    • Application Summary : A thiazole ring is naturally found in Vitamin B1 (thiamine) . Thiamine is a water-soluble vitamin that helps the body to release energy from carbohydrates during metabolism .
    • Methods of Application : It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
    • Results or Outcomes : This application is crucial for maintaining a healthy nervous system and metabolism .

    Anticancer Agents

    • Scientific Field : Oncology
    • Application Summary : 1,3,4-thiadiazole derivatives have been studied for their potential anticancer properties . They have shown promising results in inhibiting the growth of cancer cells .
    • Methods of Application : The compounds were tested against various cancer cell lines .
    • Results or Outcomes : Some of the compounds showed significant anticancer activity .

    Antihypertensive Agents

    • Scientific Field : Cardiovascular Pharmacology
    • Application Summary : Certain 1,3,4-thiadiazole derivatives have been found to exhibit antihypertensive properties .
    • Methods of Application : The compounds were tested in animal models of hypertension .
    • Results or Outcomes : Some of the compounds were found to lower blood pressure effectively .

    Antiviral Agents

    • Scientific Field : Virology
    • Application Summary : 1,3,4-thiadiazole derivatives have been investigated for their antiviral properties .
    • Methods of Application : The compounds were tested against various viruses .
    • Results or Outcomes : Some of the compounds showed significant antiviral activity .

    Safety And Hazards



    • The compound may pose risks associated with ingestion, skin contact, and eye exposure.

    • Hazard statements include H302 (harmful if swallowed) , H315 (causes skin irritation) , H319 (causes serious eye irritation) , and H335 (may cause respiratory irritation) .

    • Proper precautions should be taken during handling and storage.




  • Future Directions



    • Further studies are needed to explore its potential therapeutic applications, toxicity, and pharmacokinetics.




    properties

    IUPAC Name

    4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H10ClN3OS/c1-5-10-11-7(13-5)9-6(12)3-2-4-8/h2-4H2,1H3,(H,9,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CSNHGGCMBSRORE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN=C(S1)NC(=O)CCCCl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H10ClN3OS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20398976
    Record name 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20398976
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    219.69 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

    CAS RN

    392244-44-9
    Record name 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20398976
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
    Reactant of Route 2
    Reactant of Route 2
    4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
    Reactant of Route 3
    Reactant of Route 3
    4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
    Reactant of Route 4
    Reactant of Route 4
    Reactant of Route 4
    4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
    Reactant of Route 5
    Reactant of Route 5
    4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
    Reactant of Route 6
    4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.